4-(2,5-Dimethylphenyl)oxan-4-ol
Description
4-(2,5-Dimethylphenyl)oxan-4-ol is an organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a hydroxyl group and a 2,5-dimethylphenyl group. However, commercial availability of this compound has been discontinued, as noted in recent chemical databases .
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-3-4-11(2)12(9-10)13(14)5-7-15-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEQVDBYOJRYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2(CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)oxan-4-ol can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylphenylmagnesium bromide with tetrahydrofuran-4-one under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
On an industrial scale, the production of 4-(2,5-Dimethylphenyl)oxan-4-ol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the process while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenyl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of 4-(2,5-Dimethylphenyl)oxan-4-one.
Reduction: Formation of 4-(2,5-Dimethylphenyl)oxan-4-ol.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(2,5-Dimethylphenyl)oxan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)oxan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenyl ring’s substitution pattern affects the compound’s electronic properties, which can modulate its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs with 2,5-Dimethylphenyl Substituents
The 2,5-dimethylphenyl group is a common motif in bioactive molecules, particularly in agrochemicals. Below is a comparison of 4-(2,5-Dimethylphenyl)oxan-4-ol with three key analogs:
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Structural Differences and Activity
- Core Structure: The oxane ring in 4-(2,5-Dimethylphenyl)oxan-4-ol provides rigidity and moderate lipophilicity, which may influence membrane permeability in biological systems. In contrast, the naphthalene carboxamide in N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide offers a planar aromatic system, enhancing π-π interactions with target proteins in photosynthesis inhibition . The formamidine derivative (K.1.27) includes a phenoxy group and trifluoromethyl substituent, optimizing binding to fungal or insect targets .
Substituent Position :
- All compounds share the 2,5-dimethylphenyl group, which enhances steric bulk and electron-donating effects. However, the position of the hydroxyl group (e.g., on oxane vs. naphthalene) significantly alters reactivity. For instance, the hydroxyl in the carboxamide compound is critical for hydrogen bonding in PET inhibition .
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